molecular formula C7H11BrN2O B1444335 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol CAS No. 877401-11-1

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Cat. No. B1444335
M. Wt: 219.08 g/mol
InChI Key: QNKVONNYXJUSKP-UHFFFAOYSA-N
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Description

“2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol” is a chemical compound with the molecular formula C5H7BrN2O . It has a molecular weight of 191.02600 . The compound is a solid .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol” consists of a pyrazole ring substituted with a bromine atom at the 4-position and an ethanol group at the 2-position .


Physical And Chemical Properties Analysis

The compound has a density of 1.743g/cm3 and a boiling point of 299.235ºC at 760 mmHg . The flash point is 134.773ºC . The compound is a solid .

Scientific Research Applications

  • Imidazole Derivatives

    • Scientific Field: Pharmacology
    • Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
    • Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
    • Results or Outcomes: The outcomes obtained from the use of imidazole derivatives are varied and depend on the specific derivative and its application .
  • Imidazole Derivatives

    • Scientific Field: Pharmacology
    • Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
    • Methods of Application: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
    • Results or Outcomes: The outcomes obtained from the use of imidazole derivatives are varied and depend on the specific derivative and its application .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-7(2,5-11)10-4-6(8)3-9-10/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKVONNYXJUSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268756
Record name 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

CAS RN

877401-11-1
Record name 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877401-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-β,β-dimethyl-1H-pyrazole-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (0.8 g, 3.06 mmol) in MeOH (10 mL) was added sodium borohydride (0.348 g, 9.19 mmol). The reaction was stirred at room temperature for 3 h and quenched with saturated NH4Cl solution. The mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The resulting residue was purified by flash chromatography (0-100% ethyl acetate:hexanes) to afford the title compound (0.6 g, 89% yield) as a white powder. LCMS, [M+H]+=219.0.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.348 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
Reactant of Route 3
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
Reactant of Route 4
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
Reactant of Route 5
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
Reactant of Route 6
2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol

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